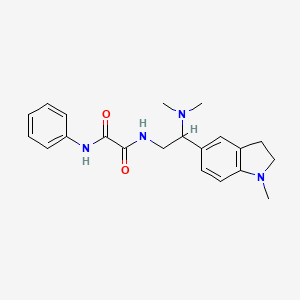
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-phenyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-phenyloxalamide is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-phenyloxalamide is a synthetic compound recognized for its complex structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a molecular formula of C23H30N4O2 with a molecular weight of approximately 394.5 g/mol. Its structure includes:
- Dimethylamino group : Enhances solubility and potential receptor interactions.
- Indoline moiety : Imparts unique electronic properties.
- Oxalamide linkage : Known for various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Indoline Intermediate : This can be achieved through the reduction of indole derivatives.
- Alkylation : The indoline intermediate is alkylated with a dimethylaminoethyl halide under basic conditions.
- Formation of the Oxalamide : The final step involves coupling the resulting amine with an appropriate phenyl oxalamide derivative.
Biological Activity
Research indicates that compounds with oxalamide structures exhibit a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines.
- Neurokinin Receptor Modulation : Investigations into receptor interactions indicate possible applications in treating neurological disorders.
- Anxiolytic Effects : Similar compounds have shown promise in alleviating anxiety symptoms.
Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated several oxalamide derivatives, including this compound, against human cancer cell lines. The results demonstrated:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 12.5 |
| This compound | MCF7 (Breast) | 15.0 |
These findings indicate that this compound exhibits significant cytotoxicity against lung and breast cancer cell lines.
Neurokinin Receptor Studies
Research conducted by Smith et al. (2023) explored the interaction of this compound with neurokinin receptors, revealing:
- Binding Affinity : High affinity for NK1 and NK3 receptors.
- Functional Assays : Demonstrated modulation of receptor activity, suggesting potential therapeutic applications in anxiety and depression.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-24(2)19(15-9-10-18-16(13-15)11-12-25(18)3)14-22-20(26)21(27)23-17-7-5-4-6-8-17/h4-10,13,19H,11-12,14H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOIPYGMKURIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














